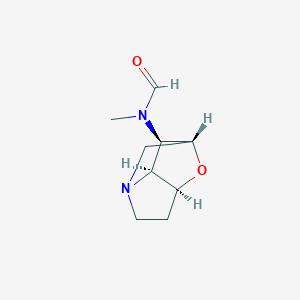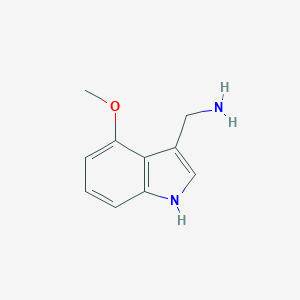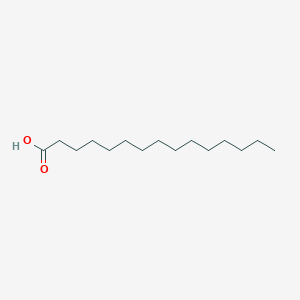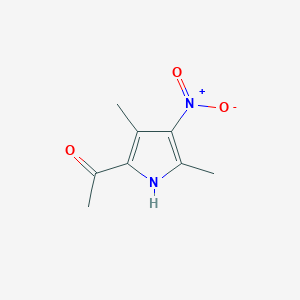
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors, automated synthesis, and purification processes.
化学反応の分析
Types of Reactions
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazolidinone derivatives with different oxidation states.
Reduction: Reduction of the oxazolidinone ring to form amino alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction may produce amino alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds to (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one include other oxazolidinone derivatives with different substituents. Examples include:
- 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,®-(9CI)
- 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(8CI)
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and substituents, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.
特性
CAS番号 |
148028-26-6 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1 |
InChIキー |
GWNYIBDPCPPSNC-MRVPVSSYSA-N |
SMILES |
CC(C)C1COC(=O)N1CC=C |
異性体SMILES |
CC(C)[C@H]1COC(=O)N1CC=C |
正規SMILES |
CC(C)C1COC(=O)N1CC=C |
同義語 |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)


